4-Piperazin-1-yl-1H-pyridin-2-one;hydrobromide
Description
Crystallographic Analysis via X-ray Diffraction
While specific X-ray diffraction data for 4-piperazin-1-yl-1H-pyridin-2-one;hydrobromide is not directly reported in the provided sources, structural insights can be inferred from analogous piperazine-pyridine systems. Piperazine rings in related compounds, such as N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}pyridin-2-amine monohydrate, adopt chair conformations stabilized by intramolecular hydrogen bonds and weak intermolecular interactions. The pyridinone moiety typically exhibits a planar geometry, with the carbonyl oxygen participating in hydrogen bonding or electrostatic interactions with counterions like bromide.
Key structural features of similar systems include:
No crystallographic data for the target compound is available in the provided literature, highlighting a need for further experimental studies.
Nuclear Magnetic Resonance (NMR) Spectral Signatures
NMR data for this compound is absent in the provided sources. However, typical spectral patterns for structurally related compounds can guide interpretation:
1H NMR (Predicted Shifts):
- Pyridinone protons : δ 7.0–8.5 ppm (aromatic protons adjacent to the carbonyl group).
- Piperazine protons : δ 3.0–4.1 ppm (broad multiplets due to NH and CH2 groups).
- Hydrobromide counterion : No direct peaks; indirect effects via deshielding of adjacent protons.
13C NMR (Predicted Shifts):
- Carbonyl carbon : δ 160–180 ppm.
- Pyridinone carbons : δ 110–150 ppm (aromatic carbons).
- Piperazine carbons : δ 40–50 ppm (methine and methylene groups).
For comparison, a structurally similar compound, N-(4-methylpyridin-2-yl)-4-(3-(trifluoromethyl)phenyl)piperazine-1-carbothioamide, exhibits pyridine protons at δ 8.18–7.03 ppm and piperazine protons at δ 4.08–3.40 ppm.
Mass Spectrometric Fragmentation Patterns
The molecular formula C₉H₁₄BrN₃O (molecular weight: 260.13 g/mol) suggests fragmentation pathways involving:
- Loss of HBr : A common neutral loss, yielding a base peak at m/z 221.07 (C₉H₁₃N₃O⁺).
- Cleavage of the piperazine-pyridinone bond : Generating fragments at m/z 136.06 (C₆H₈N₂⁺, piperazine moiety) and m/z 124.04 (C₆H₅NO⁺, pyridinone moiety).
- Isotopic bromine pattern : Peaks at m/z 260.13 (⁷⁹Br) and m/z 262.13 (⁸¹Br) with a 1:1 ratio.
A related compound, N-(4-methylpyridin-2-yl)-4-(2-(trifluoromethyl)phenyl)piperazine-1-carbothioamide, shows a parent ion at m/z 381.13 (M + H)⁺.
Computational Molecular Modeling Studies
Computational methods, such as density functional theory (DFT) or molecular mechanics, are critical for predicting:
- Conformational stability : Chair vs. boat conformations of the piperazine ring.
- Electronic properties : HOMO-LUMO energy gaps and charge distribution.
- Docking interactions : Binding affinity to biological targets.
Key Computational Parameters (from PubChem Data):
| Descriptor | Value | Source |
|---|---|---|
| SMILES | C1CN(CCN1)C2=CC(=O)NC=C2.Br | |
| InChIKey | NIVVHDAKBXFTBK-UHFFFAOYSA-N | |
| Molecular Weight | 260.13 g/mol | |
| XLogP3 | -0.2 (estimated logP) |
While no specific studies on the target compound are reported, analogous piperazine-pyridine systems are often modeled to predict bioactivity, such as serotonin reuptake inhibition.
Properties
IUPAC Name |
4-piperazin-1-yl-1H-pyridin-2-one;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O.BrH/c13-9-7-8(1-2-11-9)12-5-3-10-4-6-12;/h1-2,7,10H,3-6H2,(H,11,13);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIVVHDAKBXFTBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=O)NC=C2.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2361645-18-1 | |
| Record name | 4-(piperazin-1-yl)pyridin-2-ol hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperazin-1-yl-1H-pyridin-2-one derivatives typically involves the reaction of pyridin-2-one with piperazine under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
4-Piperazin-1-yl-1H-pyridin-2-one;hydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted piperazine derivatives .
Scientific Research Applications
Antidepressant Activity
Research indicates that derivatives of 4-piperazin-1-yl-1H-pyridin-2-one exhibit significant serotonin reuptake inhibition, which is crucial in the treatment of depression. A notable study synthesized a series of these derivatives and evaluated their pharmacological properties. The most promising compound demonstrated potent activity against serotonin depletion and showed favorable pharmacokinetics in vivo, indicating its potential as an antidepressant .
| Compound | Serotonin Reuptake Inhibition | Stability in Human Liver Microsomes | Pharmacokinetic Properties |
|---|---|---|---|
| A20 | High | Stable | Good |
Neuropharmacological Applications
The compound has also been investigated for its role as a positive allosteric modulator of muscarinic receptors, particularly M4 receptors. This application is relevant for conditions such as schizophrenia and dementia. The structure-activity relationship studies have revealed that certain derivatives can significantly enhance the binding affinity of acetylcholine at the M4 receptor, suggesting their utility in neuroimaging and therapeutic contexts .
Cytotoxic Properties
The cytotoxic activity of piperazine-based compounds has been explored extensively, showing promise in anticancer drug development. Studies have indicated that the introduction of specific functionalities into the nitrogen heterocycles enhances their antiproliferative activity against various cancer cell lines. For instance, certain derivatives have shown selective toxicity towards cancer cells while exhibiting low toxicity to normal cells .
| Compound Type | Cancer Cell Line Tested | Cytotoxicity Level |
|---|---|---|
| Piperazine Derivatives | MB Cell Lines | Moderate to High |
| Control (Non-cancer) | HUVEC Cells | Low |
Case Study: Antidepressant Efficacy
A study involving the administration of compound A20 in rat models demonstrated its efficacy in reducing immobility times in forced swimming tests (FST), a standard measure for antidepressant activity. This suggests that the compound not only inhibits serotonin reuptake but also enhances overall mood-related behaviors .
Case Study: Neuroimaging Potential
Another case study focused on the development of a radiofluorinated analogue of 4-piperazin-1-yl-1H-pyridin-2-one for use in positron emission tomography (PET) imaging. The results indicated that this compound could selectively bind to the M4 receptor in vivo, paving the way for advancements in non-invasive brain imaging techniques .
Mechanism of Action
The mechanism of action of 4-Piperazin-1-yl-1H-pyridin-2-one;hydrobromide involves its interaction with serotonin transporters. By inhibiting the reuptake of serotonin, it increases the availability of this neurotransmitter in the synaptic cleft, which can enhance mood and alleviate symptoms of depression. The compound’s molecular targets include the serotonin transporter proteins, and it affects pathways involved in neurotransmitter regulation .
Comparison with Similar Compounds
Key Observations :
- Piperazine Positioning : The target compound’s piperazine at the 4-position of pyridin-2-one contrasts with analogs like , where piperazine is part of a larger fused ring system.
- Bioisosteric Replacements: Fluorine and amino groups in modify electronic properties compared to the unsubstituted pyridin-2-one core in the target compound.
Physicochemical and Pharmacokinetic Properties
Insights :
- The hydrobromide salt significantly enhances aqueous solubility compared to neutral analogs like .
- Higher logP values in suggest increased lipophilicity due to the pyrido-pyrimidinone scaffold.
Bioactivity and Structure-Activity Relationships (SAR)
Binding Affinity and Target Engagement
- Target Compound: Limited direct bioactivity data are available, but piperazine-pyridinone hybrids are reported to inhibit kinases (e.g., CDK2/cyclin A) via hydrogen bonding with catalytic lysine residues .
- Analog : Exhibits nanomolar affinity for serotonin receptors (5-HT₆), attributed to the pyridinyl-piperazine motif’s ability to engage hydrophobic pockets .
- Analog : Shows antimicrobial activity (MIC = 4 µg/mL against S. aureus), linked to the indole core’s membrane-disrupting effects .
Activity Landscape Analysis
- Activity Cliffs : Small structural changes (e.g., replacing pyridin-2-one with indole in ) result in drastic activity shifts, underscoring the sensitivity of target engagement to core heterocycles .
- Similarity Networks: Compounds sharing Murcko scaffolds (e.g., pyridin-2-one vs. pyrido-pyrimidinone) cluster into distinct bioactivity profiles, as validated by Tanimoto similarity (threshold >0.8) and Morgan fingerprint analyses .
Biological Activity
4-Piperazin-1-yl-1H-pyridin-2-one;hydrobromide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound features a piperazine moiety, which is known for its broad spectrum of pharmacological effects, including antimicrobial, anticancer, and neuropharmacological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula: C₁₀H₁₄BrN₃O
- CAS Number: 2361645-18-1
This compound consists of a pyridine ring substituted with a piperazine group, which enhances its interaction with biological targets.
Antimicrobial Activity
Research has demonstrated that piperazine derivatives exhibit notable antimicrobial properties. For instance, studies have shown that compounds containing piperazine can effectively inhibit the growth of various bacterial strains. In a comparative study, this compound was evaluated against standard antibiotics for its Minimum Inhibitory Concentration (MIC) values.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 |
| Escherichia coli | 16 | |
| Bacillus subtilis | 8 |
These results indicate that the compound possesses significant antibacterial activity, particularly against Gram-positive bacteria.
Anticancer Activity
The anticancer potential of piperazine derivatives has been widely studied. A recent investigation into the cytotoxic effects of this compound on human cancer cell lines revealed promising results:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
The IC50 values indicate that the compound exhibits potent antiproliferative activity against various cancer cell lines, suggesting its potential as an anticancer agent.
Neuropharmacological Effects
Piperazine derivatives are also known for their neuropharmacological effects. Studies have indicated that compounds like this compound can interact with neurotransmitter receptors, potentially modulating their activity. For example, binding affinity assays have shown that this compound has a high affinity for dopamine D2 receptors, which are implicated in various neurological disorders.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is believed to act as an antagonist or modulator at various receptors and enzymes, leading to alterations in signaling pathways associated with cell proliferation and apoptosis.
Case Studies
Several case studies have highlighted the therapeutic potential of piperazine derivatives:
- Study on Antimicrobial Activity : A study published in the Research Journal of Pharmacy and Technology demonstrated that synthesized piperazine analogues showed significant antimicrobial activity against Vibrio cholera and Bacillus subtilis, reinforcing the importance of structural modifications in enhancing efficacy .
- Anticancer Research : Another study focused on the synthesis and evaluation of piperazine-containing compounds revealed that certain derivatives exhibited strong antiproliferative effects against multiple cancer cell lines, supporting their development as potential anticancer agents .
- Neuropharmacology : Research into the neuropharmacological properties of piperazine derivatives indicated their potential use in treating disorders such as schizophrenia due to their action on aminergic receptors .
Q & A
(Basic) What are the common synthetic routes for 4-Piperazin-1-yl-1H-pyridin-2-one hydrobromide?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Ring Formation : Construction of the pyridinone core via cyclization of dicarbonyl precursors (e.g., using hydrazine or hydroxylamine derivatives) .
- Piperazine Substitution : Introducing the piperazine moiety through nucleophilic substitution or coupling reactions (e.g., using 1-piperazinecarboxylic acid tert-butyl ester as a protecting group) .
- Salt Formation : Treatment with hydrobromic acid (HBr) to yield the hydrobromide salt, followed by purification via recrystallization or column chromatography .
Key considerations include reaction temperature (often 0–80°C), solvent selection (e.g., DMF, THF), and stoichiometric control to minimize byproducts .
(Basic) How do environmental factors like pH and temperature affect the stability of 4-Piperazin-1-yl-1H-pyridin-2-one hydrobromide?
Methodological Answer:
- pH Sensitivity : Protonation of the piperazine nitrogen atoms (pKa ~7–9) influences solubility and stability. Acidic conditions (pH < 5) may degrade the compound via hydrolysis, while alkaline conditions (pH > 9) can deprotonate the pyridinone ring, altering reactivity .
- Thermal Stability : Decomposition occurs above 150°C, necessitating storage at 2–8°C. Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) are recommended for stability profiling .
(Advanced) What methodologies are used to determine the protonation sites and hydrogen bonding patterns in hydrobromide salts of piperazine derivatives?
Methodological Answer:
- X-ray Crystallography : Resolves protonation sites (e.g., N4 of piperazine) and hydrogen-bonding networks (e.g., Br⁻ interactions with NH groups) .
- Solid-State NMR : Confirms protonation states via ¹H and ¹³C chemical shifts .
- Computational Modeling : Density Functional Theory (DFT) predicts preferred protonation sites and lattice energy contributions .
These methods address challenges in structural characterization of hydrobromide salts, which lack comprehensive Cambridge Structural Database (CSD) entries .
(Advanced) How can researchers resolve contradictions in binding affinity data for 4-Piperazin-1-yl-1H-pyridin-2-one hydrobromide across different studies?
Methodological Answer:
- Assay Standardization : Use uniform protocols (e.g., SPR, ITC) with control compounds (e.g., reference kinase inhibitors) to minimize variability .
- Orthogonal Validation : Cross-verify results with radioligand binding assays and cellular functional assays (e.g., cAMP modulation for GPCR targets) .
- Data Normalization : Adjust for batch-specific impurities (e.g., using HPLC-purity >98%) and solvent effects (e.g., DMSO concentration ≤0.1%) .
(Basic) What analytical techniques are recommended for purity assessment and impurity profiling of this compound?
Methodological Answer:
- HPLC-MS : Quantifies major impurities (e.g., des-bromo analogs) and degradants using C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) .
- ¹H/¹³C NMR : Identifies structural deviations (e.g., incomplete piperazine substitution) .
- Elemental Analysis : Validates hydrobromide stoichiometry (e.g., Br⁻ content via ion chromatography) .
(Advanced) What strategies are employed to optimize the selectivity of 4-Piperazin-1-yl-1H-pyridin-2-one hydrobromide in multi-target pharmacological studies?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Modify substituents on the pyridinone ring (e.g., halogenation at C5) to enhance target specificity .
- Molecular Docking : Screen against homology models of off-target receptors (e.g., serotonin 5-HT2A vs. dopamine D2) to predict cross-reactivity .
- Kinetic Selectivity Assays : Compare residence times (e.g., SPR) to prioritize compounds with slow dissociation from the primary target .
(Basic) What safety protocols are critical when handling 4-Piperazin-1-yl-1H-pyridin-2-one hydrobromide?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
